molecular formula C13H10FNO2 B14863609 6-(5-Fluoro-2-methoxyphenyl)picolinaldehyde

6-(5-Fluoro-2-methoxyphenyl)picolinaldehyde

Cat. No.: B14863609
M. Wt: 231.22 g/mol
InChI Key: IJQMVMCEGXGJKG-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzene and pyridine-2-carboxaldehyde.

    Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common to ensure consistency and quality of the final product.

Types of Reactions:

    Oxidation: The aldehyde group in 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.

Comparison with Similar Compounds

    2-Pyridinecarboxaldehyde: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.

    5-Fluoro-2-Methoxybenzaldehyde: Contains the same substituents on the phenyl ring but lacks the pyridine moiety.

    6-(2-Methoxyphenyl)pyridine-2-carbaldehyde: Similar structure but without the fluorine atom.

Uniqueness: 6-(5-Fluoro-2-Methoxyphenyl)pyridine-2-carbaldehyde is unique due to the combination of its substituents, which can impart specific chemical reactivity and biological activity. The presence of both the fluorine atom and methoxy group can enhance its stability and interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H10FNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3

InChI Key

IJQMVMCEGXGJKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC(=N2)C=O

Origin of Product

United States

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